2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide
Description
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Properties
IUPAC Name |
2-chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-13(7-4-10-19-15)16(21)20-11-17(22)9-3-6-12-5-1-2-8-14(12)17/h1-2,4-5,7-8,10,22H,3,6,9,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUGBJQEFHKCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(CNC(=O)C3=C(N=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets through a variety of mechanisms, including electrophilic substitution
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given its structural similarity to indole derivatives, it may exhibit a broad spectrum of biological activities
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, 2-chloropyridine, a component of the compound , exhibits extensive volatilization losses from water, less so when present in soil This suggests that the compound’s action may be influenced by its environment
Biological Activity
2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide, also known by its CAS number 1436062-68-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 304.78 g/mol. The compound features a pyridine ring substituted with a chloro group and a naphthalene derivative, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN2O2 |
| Molecular Weight | 304.78 g/mol |
| CAS Number | 1436062-68-8 |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling and viral replication. Preliminary studies suggest that it may exhibit antiviral properties , making it a candidate for therapeutic applications against viral infections.
Antiviral Activity
Research indicates that compounds similar to this compound have shown promising results in inhibiting viral replication. For instance, studies on related pyridine derivatives have demonstrated their effectiveness in reducing viral loads in cellular models .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds within the same structural class as this compound:
- Antimicrobial Evaluation : A study evaluating various derivatives showed significant antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging between 0.22 to 0.25 μg/mL for the most active derivatives .
- Antiviral Properties : Research highlighted the potential antiviral effects of similar compounds against viral strains, indicating that structural modifications can enhance efficacy against specific targets .
- Structure–Activity Relationship (SAR) : The SAR analysis suggests that the presence of halogen substituents (like chlorine) and hydroxyl groups in the structure can significantly influence the compound's biological activity, enhancing its interaction with target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
